molecular formula C16H22N2 B12699070 5-Methyl-4-phenyl-2-piperidino-1-pyrroline

5-Methyl-4-phenyl-2-piperidino-1-pyrroline

Cat. No.: B12699070
M. Wt: 242.36 g/mol
InChI Key: ZYFYBJCGWBIZLD-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-piperidino-1-pyrroline is an organic compound with the molecular formula C16H22N2 It is known for its unique structure, which includes a piperidine ring fused with a pyrroline ring, and a phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-2-piperidino-1-pyrroline typically involves the reaction of 4-phenylpiperidine with an appropriate methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-2-piperidino-1-pyrroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-Methyl-4-phenyl-2-piperidino-1-pyrroline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-2-piperidino-1-pyrroline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: A precursor in the synthesis of 5-Methyl-4-phenyl-2-piperidino-1-pyrroline, with similar structural features.

    2-Piperidino-1-pyrroline: Shares the piperidine-pyrroline core structure but lacks the phenyl group.

    N-Methyl-4-phenylpiperidine: Similar in structure but with a different substitution pattern on the piperidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

1-(2-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-5-yl)piperidine

InChI

InChI=1S/C16H22N2/c1-13-15(14-8-4-2-5-9-14)12-16(17-13)18-10-6-3-7-11-18/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3

InChI Key

ZYFYBJCGWBIZLD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=N1)N2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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